L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide

Description

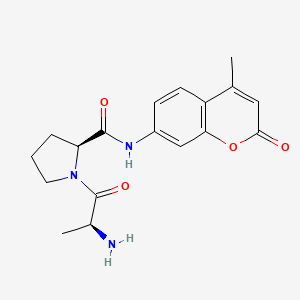

L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide is a synthetic dipeptide derivative comprising an L-alanyl-L-prolinamide backbone conjugated to a 4-methylcoumarin (4-methyl-2-oxo-2H-1-benzopyran-7-yl) group. Upon enzymatic cleavage of the peptide bond, the fluorescent coumarin group is released, enabling real-time monitoring of enzymatic activity . This structure is analogous to other peptide-coumarin conjugates widely used in biochemical assays for studying protease kinetics and inhibitor screening .

Properties

CAS No. |

658058-21-0 |

|---|---|

Molecular Formula |

C18H21N3O4 |

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-aminopropanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C18H21N3O4/c1-10-8-16(22)25-15-9-12(5-6-13(10)15)20-17(23)14-4-3-7-21(14)18(24)11(2)19/h5-6,8-9,11,14H,3-4,7,19H2,1-2H3,(H,20,23)/t11-,14-/m0/s1 |

InChI Key |

KWBQMDXXCSNTMD-FZMZJTMJSA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)N |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide typically involves a multi-step process that includes the formation of peptide bonds and the incorporation of the benzopyran group. The general synthetic route can be summarized as follows:

-

Formation of the Alanyl-Prolinamide Segment: : This step involves the coupling of L-alanine with L-proline to form the alanyl-prolinamide segment. This reaction is usually carried out using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an appropriate solvent like dimethylformamide (DMF).

-

Incorporation of the Benzopyran Group: : The benzopyran moiety is introduced through a nucleophilic substitution reaction. The alanyl-prolinamide segment is reacted with a benzopyran derivative, such as 4-methyl-2-oxo-2H-1-benzopyran-7-yl chloride, under basic conditions (e.g., using triethylamine as a base) to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated peptide synthesizers and large-scale reactors. Purification steps such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

-

Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

-

Substitution: : Nucleophilic substitution reactions can occur at the benzopyran moiety, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Triethylamine (TEA), various nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce alcohols or amines

Scientific Research Applications

L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide has a wide range of applications in scientific research, including:

-

Chemistry: : The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : In biological research, the compound can be used to study protein interactions and enzyme activity. Its peptide-like structure makes it a valuable tool for investigating biochemical processes.

-

Medicine: : The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

-

Industry: : In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The benzopyran moiety, in particular, plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide with structurally related compounds, focusing on molecular features, synthesis methods, and applications:

Key Research Findings:

Structural Influence on Enzyme Specificity :

- The dipeptide backbone (e.g., Ala-Pro vs. Gly-Pro) determines protease selectivity. For example, Gly-Pro-AMC is cleaved by dipeptidyl peptidases, while Ala-Pro derivatives may target distinct enzymes .

- Longer peptides like Ac-IEPD-AMC are tailored for specific proteases (e.g., granzyme B) .

Synthetic Efficiency: Enzymatic methods (e.g., immobilized CalB) for prolinamide synthesis offer higher atom economy (86.4%) and avoid hazardous solvents like dichloromethane compared to traditional chemical activation (45.5% atom economy) . This green chemistry approach is relevant for scalable production of prolinamide-containing compounds.

Fluorophore Performance: Coumarin derivatives (e.g., 4-methylcoumarin) exhibit superior fluorescence quantum yield compared to naphthoquinone-based analogs, making them preferred for real-time enzymatic assays .

Commercial Utility :

- Gly-Pro-AMC hydrobromide (CAS 115035-46-6) is commercially available, highlighting its established role in research, whereas the target compound may require custom synthesis .

Critical Analysis of Evidence

- Contradictions : While enzymatic synthesis (–4) is environmentally favorable, chemical methods () may achieve higher yields for specific substrates.

- Gaps: Limited data on the enzymatic activity or kinetic parameters (e.g., $ k{cat}/Km $) of the target compound. Existing evidence focuses on synthesis rather than functional characterization.

Biological Activity

L-Alanyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-prolinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C33H44N6O12

- Molecular Weight : 716.74 g/mol

- CAS Number : 194022-52-1

The compound features a complex structure that includes an alanyl group, a prolinamide moiety, and a benzopyran derivative, which is known for its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial in protecting cells from oxidative stress. This is particularly important in neurodegenerative diseases and cancer, where oxidative damage contributes to disease progression .

- Neuroprotective Effects : Studies have indicated that similar compounds in the benzopyran family can activate the nuclear factor erythroid 2-related factor 2 (NRF2) pathway. This pathway plays a vital role in regulating the antioxidant response and may enhance cellular resistance to oxidative stress .

- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as the mitogen-activated protein kinases (MAPKs) signaling pathway .

- Cytoprotective Mechanisms : Research has shown that derivatives of benzopyran can enhance mitochondrial function and biogenesis, contributing to their cytoprotective effects against various forms of cellular stress .

Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Neuroprotective Effects

In a study examining the effects of benzopyran derivatives on neurodegenerative diseases, it was found that these compounds could significantly reduce markers of oxidative stress in neuronal cells. The administration of this compound resulted in improved cell survival rates under oxidative stress conditions, suggesting its potential use as a neuroprotective agent.

Anti-cancer Activity

Another study focused on the anticancer properties of similar benzopyran compounds demonstrated that they could induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation. The findings suggest that this compound may possess similar anticancer properties, warranting further investigation into its efficacy against various cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.